molecular formula C8H10ClN3 B13302296 5-Chloro-2-(pyrrolidin-2-YL)pyrimidine CAS No. 944901-10-4

5-Chloro-2-(pyrrolidin-2-YL)pyrimidine

Cat. No.: B13302296
CAS No.: 944901-10-4
M. Wt: 183.64 g/mol
InChI Key: USKFNALSRMYUJC-UHFFFAOYSA-N
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Description

5-Chloro-2-(pyrrolidin-2-YL)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 5-position and a pyrrolidinyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(pyrrolidin-2-YL)pyrimidine typically involves the reaction of 5-chloropyrimidine with pyrrolidine under specific conditions. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(pyrrolidin-2-YL)pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The pyrrolidinyl group can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

5-Chloro-2-(pyrrolidin-2-YL)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(pyrrolidin-2-YL)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group can enhance binding affinity and selectivity towards these targets, leading to modulation of their activity. The chloro group can also play a role in the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(pyrrolidin-2-YL)pyrimidine is unique due to the combination of the chloro and pyrrolidinyl groups, which can confer distinct chemical and biological properties. This combination can enhance the compound’s reactivity and its potential as a pharmacophore in drug design.

Properties

CAS No.

944901-10-4

Molecular Formula

C8H10ClN3

Molecular Weight

183.64 g/mol

IUPAC Name

5-chloro-2-pyrrolidin-2-ylpyrimidine

InChI

InChI=1S/C8H10ClN3/c9-6-4-11-8(12-5-6)7-2-1-3-10-7/h4-5,7,10H,1-3H2

InChI Key

USKFNALSRMYUJC-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=NC=C(C=N2)Cl

Origin of Product

United States

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